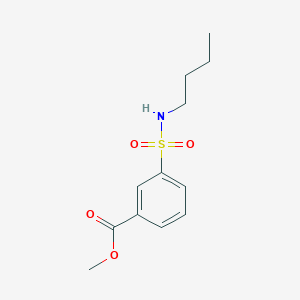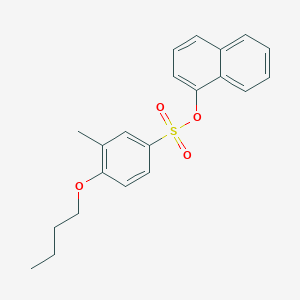
Naphthalen-1-yl 4-butoxy-3-methylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-1-yl 4-butoxy-3-methylbenzene-1-sulfonate (NBBS) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. NBBS is a sulfonated derivative of naphthalene and is widely used as a fluorescent probe for biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Oxidation Processes :
- Naphthalenes, such as Naphthalen-1-yl 4-butoxy-3-methylbenzene-1-sulfonate, can be oxidized to quinones using hydrogen peroxide in the presence of palladium catalysts. This process shows higher selectivity for quinones in naphthalenes compared to methylbenzenes (Yamaguchi, Inoue, & Enomoto, 1986).
Enzyme Inhibition Activity :
- Certain sulfonamide derivatives from dagenan chloride, related to naphthalen-1-yl compounds, show notable inhibition activity against enzymes like lipoxygenase and α-glucosidase, indicating potential for developing anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).
Peptide Coupling Reagents :
- Sulfonate esters derived from naphthalene compounds, including those similar to Naphthalen-1-yl 4-butoxy-3-methylbenzene-1-sulfonate, can serve as efficient peptide coupling reagents. They offer advantages like suppressed racemization and effective coupling, compared to traditional benzotriazole sulfonate esters (Khattab, 2010).
Catalysis in Oxidation Reactions :
- In the presence of manganese(II) ions, naphthalene sulfonates, like the one in focus, can be oxidized efficiently by hydrogen peroxide. This process highlights the potential role of these compounds in catalytic oxidation reactions (Sheriff, Cope, & Ekwegh, 2007).
Synthesis of Functionalized Naphthalenones :
- Naphthalenones, which can be derived from compounds like Naphthalen-1-yl 4-butoxy-3-methylbenzene-1-sulfonate, are useful intermediates for creating various functionalized naphthalene derivatives. These derivatives have diverse applications, including in medicinal chemistry (Chen, Wang, Zhang, & Fan, 2019).
Antibacterial Agents :
- Naphthalen-1-amine derived sulfonamides show potent antibacterial properties. This suggests the utility of Naphthalen-1-yl 4-butoxy-3-methylbenzene-1-sulfonate and its derivatives in developing new antibacterial agents (Abbasi et al., 2015).
Microwave-Assisted Organic Synthesis :
- The sulfonation of naphthalene compounds, which can include compounds like Naphthalen-1-yl 4-butoxy-3-methylbenzene-1-sulfonate, benefits from microwave energy application, indicating a potential for more efficient synthesis methods (Abramovitch, Abramovitch, Iyanar, & Tamareselvy, 1991).
Sulfonated Polybenzothiazoles for Proton Exchange Membranes :
- Sulfonated naphthalene-containing polymers exhibit excellent properties for use as proton exchange membranes, suggesting the potential application of Naphthalen-1-yl 4-butoxy-3-methylbenzene-1-sulfonate in fuel cell technology (Wang et al., 2015).
PET Imaging Agents :
- Carbon-11 labeled naphthalene-sulfonamides, which may be synthesized from compounds like Naphthalen-1-yl 4-butoxy-3-methylbenzene-1-sulfonate, are potential PET imaging agents, particularly for imaging human CCR8 (Wang et al., 2008).
Eigenschaften
IUPAC Name |
naphthalen-1-yl 4-butoxy-3-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4S/c1-3-4-14-24-20-13-12-18(15-16(20)2)26(22,23)25-21-11-7-9-17-8-5-6-10-19(17)21/h5-13,15H,3-4,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCYTMAJXMCRBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-1-yl 4-butoxy-3-methylbenzene-1-sulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

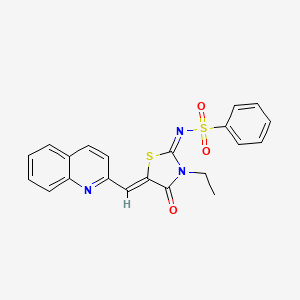
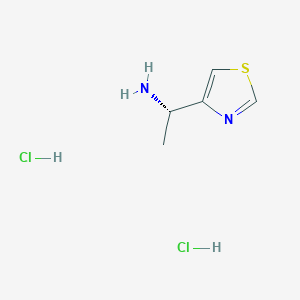

![N-[2-nitro-1-(1-pyrrolidinyl)ethylidene]methanamine](/img/structure/B2801283.png)
![(2E)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2801284.png)
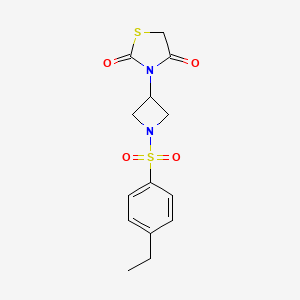
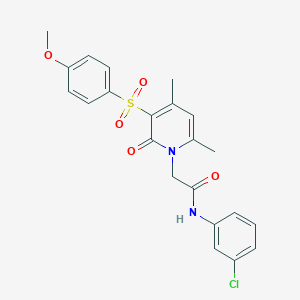
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2801288.png)
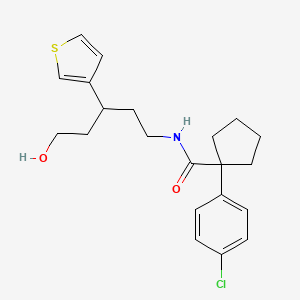
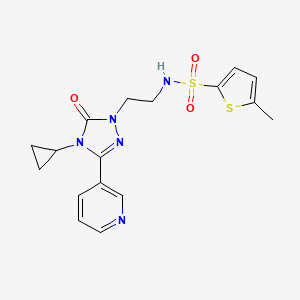
![2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2801293.png)
![[3-(4-Formyl-naphthalen-1-yloxy)-propyl]carbamic acid tert-butyl ester](/img/structure/B2801294.png)
![{[5-(Ethoxycarbonyl)-4-(2-methoxynaphthalen-1-yl)-6-methylpyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B2801295.png)
